2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid
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Overview
Description
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, an azetidine ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid typically involves multiple steps. One common approach starts with the protection of the amino group using the Fmoc group. The azetidine ring is then introduced through cyclization reactions, and the pyrazole moiety is added via nucleophilic substitution reactions. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes, can be applied to its production .
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The Fmoc group can facilitate binding to specific sites, while the azetidine and pyrazole moieties can modulate the compound’s activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
Uniqueness
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl)acetic acid is unique due to the presence of the azetidine ring and the pyrazole moiety, which are not commonly found together in similar compounds. This unique structure imparts specific chemical and biological properties that make it valuable for research and development .
Properties
Molecular Formula |
C23H20IN3O4 |
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Molecular Weight |
529.3 g/mol |
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)-3-(4-iodopyrazol-1-yl)azetidin-3-yl]acetic acid |
InChI |
InChI=1S/C23H20IN3O4/c24-15-10-25-27(11-15)23(9-21(28)29)13-26(14-23)22(30)31-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,10-11,20H,9,12-14H2,(H,28,29) |
InChI Key |
UPCBZKGKLNEEKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(CC(=O)O)N5C=C(C=N5)I |
Origin of Product |
United States |
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